molecular formula C12H15F2N B12089682 (Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine

(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine

Cat. No.: B12089682
M. Wt: 211.25 g/mol
InChI Key: WQLMREPBBYAQKI-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine,” also known by its systematic name N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethan-1-amine , is a chemical compound with the molecular formula C₁₂H₁₅F₂N. Let’s break down its structure:

  • The cyclopropylmethyl group (cyclopropylmethyl) is attached to the nitrogen atom.
  • The 3,5-difluorophenyl group (2-(3,5-difluorophenyl)ethyl) is connected to the amino group.

This compound exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of cyclopropylmethylamine with 3,5-difluorobenzaldehyde. The reaction proceeds through reductive amination, resulting in the formation of the target compound.

Reaction Conditions::
  • Reactants: Cyclopropylmethylamine, 3,5-difluorobenzaldehyde
  • Solvent: Organic solvent (e.g., ethanol, methanol)
  • Catalyst: Reducing agent (e.g., sodium borohydride)
  • Temperature: Room temperature or slightly elevated
  • Isolation: Purification via column chromatography or recrystallization

Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers may employ continuous flow processes or batch reactions to produce this compound efficiently.

Chemical Reactions Analysis

Reactivity::

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
  • Reduction: Reduction of the imine group can regenerate the primary amine.
  • Substitution: Nucleophilic substitution reactions may occur at the amino group.
Common Reagents and Conditions::
  • Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
  • Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
  • Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides)

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Formation of an imine or amide
  • Reduction: Regeneration of the primary amine
  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development, targeting specific receptors or enzymes.

    Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.

    Material Science: Incorporation into polymers or materials with desired properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. For instance:

  • In drug development, it may interact with specific protein targets, modulating cellular pathways.
  • In agrochemicals, it could disrupt pest metabolism or growth.

Comparison with Similar Compounds

While there are related compounds, the unique combination of cyclopropylmethyl and 3,5-difluorophenyl moieties sets this compound apart. Similar compounds include [3-(cyclopropylmethoxy)propyl][1-(2,5-difluorophenyl)ethyl]amine , which shares some structural features.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethanamine

InChI

InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)3-4-15-8-9-1-2-9/h5-7,9,15H,1-4,8H2

InChI Key

WQLMREPBBYAQKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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